5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide
Overview
Description
5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide: is an organic compound with the molecular formula C14H10Cl2N2O4 It is characterized by the presence of chloro, nitro, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline, which is then coupled with 5-chloro-2-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like primary amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products:
Reduction: 5-chloro-N-(4-chloro-2-aminophenyl)-2-methoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and 4-chloro-2-nitroaniline.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and chloro groups can enhance the compound’s ability to interact with biological targets.
Medicine: While not a drug itself, 5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide serves as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit pharmacological activities that are of interest in drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide depends on its specific application and the biological target it interacts with. In general, the compound’s functional groups allow it to form interactions with proteins, enzymes, or nucleic acids, potentially inhibiting their function or altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
- 5-chloro-N-(4-chloro-2-nitrophenyl)-2-hydroxybenzamide
- 5-chloro-N-(4-chloro-2-nitrophenyl)-2-methylbenzamide
- 5-chloro-N-(4-chloro-2-nitrophenyl)-2-ethoxybenzamide
Comparison: Compared to its analogs, 5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may affect its ability to interact with biological targets. Additionally, the electronic effects of the methoxy group can alter the compound’s reactivity in chemical reactions, making it distinct from its hydroxy, methyl, and ethoxy analogs.
Properties
IUPAC Name |
5-chloro-N-(4-chloro-2-nitrophenyl)-2-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-8(15)6-10(13)14(19)17-11-4-2-9(16)7-12(11)18(20)21/h2-7H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZXVIOMZCMVNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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